D-Lyxose-13C-4

Description

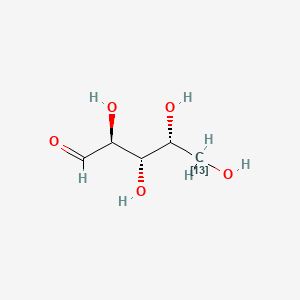

Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2S,3S,4R)-2,3,4,5-tetrahydroxy(513C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i2+1 |

InChI Key |

PYMYPHUHKUWMLA-IAAYJPMJSA-N |

Isomeric SMILES |

[13CH2]([C@H]([C@@H]([C@@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Lyxose-13C-4 for Researchers and Drug Development Professionals

November 2025

Abstract

This technical guide provides a comprehensive overview of D-Lyxose-13C-4, a stable isotope-labeled pentose monosaccharide. The document details its chemical and physical properties, applications in metabolic research and drug development, and its role within key metabolic pathways. Detailed experimental methodologies for its use are also presented, alongside structured data and visual pathway diagrams to facilitate understanding and application by researchers, scientists, and professionals in drug development.

Introduction

This compound is the 13C-labeled form of D-Lyxose, a rare but biologically significant aldopentose sugar.[1] As a stable isotope-labeled compound, this compound serves as a powerful tool in metabolic research, particularly in metabolic flux analysis (MFA) and as an internal standard for quantitative mass spectrometry.[1] Its ability to be traced through metabolic pathways provides invaluable insights into cellular metabolism and the biosynthesis of essential molecules. Furthermore, D-Lyxose itself is a precursor in the synthesis of various bioactive compounds, including antiviral nucleoside analogs and anti-tumor agents, making its labeled counterpart crucial for mechanistic and pharmacokinetic studies in drug development.[1][2]

Chemical and Physical Properties

This compound shares most of its chemical and physical properties with its unlabeled form, D-Lyxose, with the key difference being the incorporation of a carbon-13 isotope at a specific position, which increases its molecular weight. The properties of both are summarized below.

Data Presentation: Quantitative Properties

| Property | Value (this compound) | Value (D-Lyxose, unlabeled) |

| Molecular Formula | C₄¹³CH₁₀O₅ | C₅H₁₀O₅ |

| Molecular Weight | 151.12 g/mol [3] | 150.13 g/mol [4] |

| Exact Mass | 151.05617825 Da[3] | 150.05282342 Da[4] |

| Appearance | Not specified; likely a white to slightly yellow crystalline powder. | White to slightly yellow crystalline powder.[5] |

| Melting Point | Not specified; likely similar to the unlabeled form. | 108-112 °C[5][6] |

| Solubility | Not specified; likely soluble in water. | Soluble in water (50 mg/mL), slightly soluble in hot alcohol.[6] |

| Isotopic Purity | Typically ≥99 atom % ¹³C for similar labeled sugars. | Not applicable. |

| Synonyms | D-lyxose-5-13C, (2S,3S,4R)-2,3,4,5-tetrahydroxy(5¹³C)pentanal.[3] | D(-)-Lyxose, D-Lyxopyranose.[4][5] |

Metabolic Significance and Signaling Pathways

D-Lyxose is metabolized in various organisms and can be integrated into central carbon metabolism, primarily through the pentose phosphate pathway (PPP). The entry of D-Lyxose into this pathway is facilitated by the enzyme D-lyxose isomerase, which catalyzes its conversion to D-xylulose.[7] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the PPP.[7] The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for producing precursors for nucleotide and amino acid synthesis.

The metabolic fate of this compound can be traced using techniques like mass spectrometry and NMR spectroscopy, allowing researchers to quantify the flux through the PPP and related pathways.

Mandatory Visualization: Metabolic Pathway of D-Lyxose

Caption: Metabolic entry of this compound into the Pentose Phosphate Pathway.

Applications in Research and Drug Development

The primary application of this compound is as a tracer in metabolic studies.

-

Metabolic Flux Analysis (MFA): By introducing this compound into a biological system, researchers can track the distribution of the ¹³C label through various metabolic intermediates. This allows for the quantification of metabolic fluxes, providing a detailed picture of cellular metabolism under different conditions.[1][2]

-

Internal Standard: In quantitative mass spectrometry, this compound can be used as an internal standard for the accurate measurement of unlabeled D-Lyxose and related metabolites.[1]

-

Drug Development: D-Lyxose is a precursor for the synthesis of certain antiviral and anti-tumor drugs.[1][2] this compound can be used in preclinical and clinical studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of these drugs.

Experimental Protocols

General Protocol for ¹³C-Labeling and Metabolite Extraction for Mass Spectrometry

This protocol provides a general workflow for using this compound in cell culture for metabolic analysis.

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Replace the standard medium with a medium containing a known concentration of this compound. The concentration will depend on the cell type and experimental goals.

-

Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled substrate. This time can range from minutes to hours depending on the metabolic pathway of interest.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells rapidly with ice-cold saline to remove any remaining extracellular label.

-

Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), pre-chilled to -20°C or -80°C.

-

Scrape the cells in the extraction solvent and collect the cell lysate.

-

Centrifuge the lysate at high speed to pellet cell debris and proteins.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

The extracted metabolites are then analyzed by mass spectrometry (e.g., LC-MS/MS or GC-MS) to determine the incorporation of ¹³C into downstream metabolites.

-

The isotopic enrichment and mass isotopomer distribution are calculated to infer metabolic pathway activity.

-

Mandatory Visualization: Experimental Workflow

Caption: General experimental workflow for metabolic tracing with this compound.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its use in stable isotope tracing studies provides a detailed understanding of cellular metabolism, particularly the pentose phosphate pathway. The ability to quantify metabolic fluxes and use it as an internal standard makes it indispensable for modern metabolomics and pharmacokinetic studies. This guide provides the foundational knowledge and methodologies to effectively utilize this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C5H10O5 | CID 131873417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-Lyxose | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-LYXOSE | 1114-34-7 [chemicalbook.com]

- 6. 1114-34-7 CAS MSDS (D-LYXOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of D-Lyxose-13C-4

This technical guide provides a comprehensive overview of the synthesis and purification methods for D-Lyxose-¹³C-4, a stable isotope-labeled sugar crucial for research in metabolic pathways and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation in tabular format, and visualizations of key processes.

Introduction

D-Lyxose is a rare pentose sugar that serves as a valuable building block in the synthesis of various bioactive molecules, including antiviral and anticancer agents.[1] The site-specific incorporation of a stable isotope like carbon-13, particularly at the C-4 position, provides a powerful tool for tracing the metabolic fate of D-lyxose and its derivatives in biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide outlines a plausible synthetic route and purification strategies for obtaining high-purity D-Lyxose-¹³C-4.

Synthesis of D-Lyxose-¹³C-4

A feasible and established method for the synthesis of specifically labeled aldoses is the Kiliani-Fischer synthesis, which allows for the elongation of the carbon chain of an aldose by one carbon.[2][3][4][5] This process involves the addition of a cyanide group to the aldehyde of the starting sugar, followed by hydrolysis and reduction to form two new epimeric sugars.

To synthesize D-Lyxose-¹³C-4, a logical starting material would be a C3-labeled D-threose. However, for the purpose of this guide, we will outline a more general approach starting from a readily available labeled precursor, D-glyceraldehyde-¹³C-3, and proceeding through a series of reactions to yield the desired product.

Proposed Synthetic Pathway

The proposed synthesis of D-Lyxose-¹³C-4 begins with D-glyceraldehyde-¹³C-3 and proceeds through the Kiliani-Fischer synthesis to generate a four-carbon intermediate, which is then subjected to another chain-elongation step to yield the target pentose.

Experimental Protocol: Kiliani-Fischer Synthesis (Hypothetical)

Materials:

-

D-Threose-¹³C-4 (starting material)

-

Sodium cyanide (NaCN)

-

Palladium on barium sulfate (Pd/BaSO₄) catalyst

-

Deionized water

-

Dowex 50W-X8 resin (H⁺ form)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Cyanohydrin Formation: Dissolve D-Threose-¹³C-4 (1.0 g, 8.26 mmol) in 10 mL of deionized water. To this solution, add sodium cyanide (0.44 g, 9.0 mmol) in 5 mL of deionized water dropwise at 0°C with stirring. The reaction is allowed to proceed for 4 hours at room temperature.

-

Hydrolysis and Lactonization (Classic Method) or Direct Reduction (Improved Method):

-

Improved Method (as depicted in the diagram): The cyanohydrin mixture is transferred to a Parr hydrogenation apparatus. Add Pd/BaSO₄ catalyst (10% w/w). Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 24 hours. The reaction mixture is then filtered to remove the catalyst.

-

-

Purification of Epimers: The resulting solution containing a mixture of D-Xylose-¹³C-4 and D-Lyxose-¹³C-4 is concentrated under reduced pressure. The epimeric sugars are then separated using preparative high-performance liquid chromatography (HPLC) or simulated moving bed (SMB) chromatography.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical quantitative data for the synthesis of D-Lyxose-¹³C-4.

| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |

| 1 | D-Threose-¹³C-4 | D-Xylose-¹³C-4 / D-Lyxose-¹³C-4 mixture | 1.25 | 0.95 | 76 | - |

| 2 | Epimer Mixture | D-Lyxose-¹³C-4 | 0.625 | 0.40 | 64 | >98 |

Purification Methods

The purification of isotopically labeled sugars is critical to ensure the accuracy of subsequent metabolic studies. The primary methods for purifying D-Lyxose-¹³C-4 are preparative paper chromatography and high-performance liquid chromatography (HPLC).

Preparative Paper Chromatography

Preparative paper chromatography is a cost-effective method for the separation of small quantities of sugars.

Experimental Protocol:

-

Paper Preparation: Use Whatman No. 1 or equivalent chromatographic paper. Draw a starting line with a pencil approximately 5 cm from the bottom edge.

-

Sample Application: Apply the crude D-Lyxose-¹³C-4 solution as a concentrated streak along the starting line. Allow the solvent to evaporate completely between applications.

-

Chromatogram Development: Develop the chromatogram using a solvent system such as n-butanol:acetic acid:water (4:1:5 v/v/v) in an ascending or descending chromatography tank.[3][6][7][8] Allow the solvent front to travel near the top of the paper.

-

Visualization and Elution: After drying the chromatogram, visualize the sugar bands using a non-destructive method if possible (e.g., UV shadowing if a suitable derivative is used) or by cutting guide strips from the edges and staining them with a reagent like aniline phthalate. The band corresponding to D-Lyxose is then excised, and the sugar is eluted from the paper using deionized water.

-

Recovery: The aqueous eluate is collected and lyophilized to obtain the purified D-Lyxose-¹³C-4.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and is more amenable to scaling up the purification process.[9]

Proposed HPLC Method:

-

Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., Luna NH₂).

-

Mobile Phase: An isocratic or gradient elution with acetonitrile and water. A typical starting condition would be 80:20 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: Refractive index (RI) detector.

-

Fraction Collection: Fractions corresponding to the D-Lyxose-¹³C-4 peak are collected, pooled, and the solvent is removed under reduced pressure.

Metabolic Pathway of D-Lyxose

In many organisms, D-lyxose can be metabolized by entering the pentose phosphate pathway after being isomerized to D-xylulose.[1][7] This conversion is catalyzed by the enzyme D-lyxose isomerase.

Experimental Workflow for Stable Isotope Tracing

The use of D-Lyxose-¹³C-4 in metabolic studies typically follows a standardized workflow, from introduction of the tracer to analysis of labeled metabolites.

This workflow allows researchers to track the incorporation of the ¹³C label from D-Lyxose-¹³C-4 into various downstream metabolites, providing insights into the activity of specific metabolic pathways under different physiological or pathological conditions.[9][10][11]

Characterization

The final product, D-Lyxose-¹³C-4, should be thoroughly characterized to confirm its identity and isotopic enrichment.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and the position of the ¹³C label. The ¹³C spectrum will show a significantly enhanced signal for the C-4 carbon.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the labeled compound, confirming the incorporation of the ¹³C isotope.

Expected Mass Spectrometry Data:

| Compound | Formula | Exact Mass (Unlabeled) | Exact Mass (¹³C-4 Labeled) |

| D-Lyxose | C₅H₁₀O₅ | 150.0528 | 151.0562 |

Conclusion

This technical guide provides a framework for the synthesis, purification, and application of D-Lyxose-¹³C-4. While the synthesis of specifically labeled carbohydrates can be challenging, the methodologies outlined here, based on established chemical principles, offer a viable route to obtaining this important research tool. The detailed protocols and workflows are intended to support researchers in their efforts to unravel the complexities of carbohydrate metabolism and to advance the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. aklectures.com [aklectures.com]

- 4. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 5. Kiliani-Fischer_synthesis [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 9. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

D-Lyxose-13C-4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for D-Lyxose-13C-4, a stable isotope-labeled monosaccharide crucial for tracing and analyzing metabolic pathways. Due to the limited availability of specific stability data for the 13C-labeled variant, this guide synthesizes information from the Safety Data Sheet (SDS) of its unlabeled counterpart, D-Lyxose, and general best practices for handling isotopically labeled and hygroscopic compounds.

Core Stability Profile

This compound, being a stable isotope-labeled compound, is not radioactive and its chemical stability is expected to be nearly identical to that of unlabeled D-Lyxose. The primary factor influencing its stability is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. Exposure to moisture can lead to physical changes, such as clumping, and potentially create an environment conducive to microbial growth or chemical degradation over extended periods.

Currently, specific quantitative data on the degradation rates and pathways of this compound under various environmental conditions (e.g., temperature, humidity, light) are not publicly available. However, based on the properties of D-Lyxose, it is a stable solid when stored under appropriate conditions.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to ensure the long-term integrity and purity of this compound. The following table summarizes the recommended conditions based on the Safety Data Sheet for D-Lyxose.[1][2][3]

| Parameter | Recommendation | Rationale |

| Temperature | Cool and dry place.[3] Room temperature is generally acceptable.[4] | To minimize the risk of chemical degradation and moisture absorption. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3][5] | To displace moisture and oxygen, further protecting the compound from potential degradation. |

| Container | Tightly closed containers.[3][5] | To prevent the ingress of moisture and atmospheric contaminants. |

| Light Exposure | Store away from light.[4] | While not explicitly stated for D-Lyxose, it is a general best practice for chemical reagents to prevent potential light-induced degradation. |

| Moisture | Protect from moisture.[3] The compound is hygroscopic.[1][3] | To prevent physical changes and potential chemical degradation. |

| Incompatibilities | Avoid strong oxidizing agents.[1][3] | To prevent chemical reactions that could degrade the compound. |

Experimental Protocols

-

Long-Term Stability Study: Storing aliquots of the compound under various controlled conditions (e.g., different temperatures and humidity levels) for an extended period.

-

Forced Degradation Study: Exposing the compound to stress conditions (e.g., high heat, high humidity, strong light, oxidizing agents) to identify potential degradation products and pathways.

-

Analytical Testing: Periodically analyzing the samples from the stability studies using techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) to identify any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy would also be a powerful tool to confirm the structural integrity of the isotopically labeled position.

Workflow for Storage and Handling

The following diagram outlines the recommended workflow for the proper storage and handling of this compound to maintain its quality and integrity.

Caption: Recommended workflow for receiving, handling, and storing this compound.

References

The Enigmatic Role of D-Lyxose in Biological Systems: A Technical Guide for Researchers

For Immediate Release

[Shanghai, China] – November 7, 2025 – D-Lyxose, a rare aldopentose sugar, is emerging from the shadows of its more common carbohydrate cousins to reveal a significant and multifaceted role in biological systems. While not a primary metabolite in mammals, its unique stereochemistry makes it a valuable tool for researchers and a promising precursor in the development of novel therapeutics. This technical guide provides an in-depth exploration of D-lyxose's known biological interactions, its metabolic fate, and its burgeoning applications in drug development, tailored for researchers, scientists, and drug development professionals.

Introduction to D-Lyxose

D-Lyxose is a monosaccharide with the chemical formula C₅H₁₀O₅. As a C'-2 epimer of D-xylose, its distinct spatial arrangement of hydroxyl groups confers unique biological properties.[1][2] Found infrequently in nature, for instance as a component of bacterial glycolipids, its significance lies not in its abundance but in its potential as a synthetic building block and a probe for biological processes.[2]

Metabolism and Transport of D-Lyxose

The metabolism of D-lyxose has been primarily studied in microbial systems, where it serves as a carbon source for some species. In these organisms, the key enzyme D-lyxose isomerase (EC 5.3.1.15) catalyzes the reversible isomerization of D-lyxose to D-xylulose.[3] D-xylulose can then enter the pentose phosphate pathway, a central metabolic route for the synthesis of nucleotides and NADPH.[3]

In mammalian systems, the transport and metabolism of D-lyxose are less understood. However, studies on the closely related pentose, D-xylose, suggest that it can be transported into mammalian cells via passive transport or facilitated diffusion, potentially utilizing glucose transporters.[4] It is plausible that D-lyxose may follow a similar uptake mechanism.

Quantitative Data: Enzyme and Transport Kinetics

The following tables summarize the available quantitative data on D-lyxose isomerase and D-xylose transport kinetics.

Table 1: Kinetic Parameters of D-Lyxose Isomerase from Various Microbial Sources

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal Temperature (°C) | Optimal pH | Reference |

| Thermofilum sp. | D-lyxose | 73 ± 6.6 | 338 ± 14.9 | >95 | 7.0 | [5] |

| Bacillus velezensis | D-lyxose | 25.3 ± 1.2 | - | 55 | 6.5 | [1] |

| Streptomyces rubiginosus | D-xylose | 4.9 | - | - | 7.0 | [6] |

Table 2: Kinetic Parameters for D-Xylose Transport in Cultured Mammalian Cells

| Cell Line | Km (mM) | Vmax (mmol/min per 106 cells) | Temperature (°C) | Reference |

| CHO-K1 | 20 | 10 | 37 | [4][7] |

| L-cells | 12.5 | 2.8 | 37 | [4][7] |

| HeLa | 3 | 2.6 | 16 | [4][7] |

Role in Drug Development and Synthesis

D-Lyxose serves as a critical chiral starting material for the synthesis of several classes of therapeutic compounds, including immunomodulatory agents and antiviral nucleoside analogs.[7]

Precursor for α-Galactosylceramide (α-GalCer) Analogs

D-Lyxose is a key component in the synthesis of α-GalCer and its analogs, which are potent activators of Natural Killer T (NKT) cells and hold promise as anti-tumor agents.[3][7] The synthesis involves a multi-step process that utilizes the specific stereochemistry of D-lyxose to construct the phytosphingosine backbone of the final glycolipid.

Synthesis of L-Nucleoside Analogs

D-Lyxose can be used as a starting material for the synthesis of L-nucleoside analogs, which are investigated for their antiviral properties.[7] This synthetic route takes advantage of the D-lyxose backbone to create the enantiomeric L-form of the sugar moiety found in these antiviral compounds.

Interaction with Cellular Signaling Pathways

Direct research on the effects of D-lyxose on mammalian cell signaling is limited. However, studies on the structurally similar D-xylose and other rare sugars like D-allose provide valuable insights into potential mechanisms.

Potential Modulation of AMPK Signaling

Research on D-xylose and its derivatives has shown that they can stimulate glucose uptake in muscle cells by activating AMP-activated protein kinase (AMPK).[8] AMPK is a key energy sensor that, when activated, promotes catabolic pathways to generate ATP. It is plausible that D-lyxose could exert similar effects on cellular energy metabolism.

Inferred Role in Apoptosis Signaling

While direct evidence is lacking for D-lyxose, other rare sugars like D-allose have been shown to induce apoptosis in cancer cells.[9][10] The proposed mechanisms involve the generation of reactive oxygen species (ROS) and the modulation of apoptosis-related proteins. Given that D-lyxose is a precursor for anti-tumor agents, it is an area ripe for investigation to determine if D-lyxose itself can influence apoptotic pathways. High concentrations of D-glucose have also been shown to induce apoptosis in cancer cells through the Fas-FasL pathway, leading to the activation of caspase-8 and caspase-3.[11]

Experimental Protocols

D-Lyxose Isomerase Activity Assay

This protocol is adapted from the cysteine-carbazole method for determining ketose formation.

Materials:

-

D-lyxose solution (substrate)

-

Enzyme preparation (e.g., purified D-lyxose isomerase)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl₂)

-

Sulfuric acid (75% v/v)

-

Cysteine hydrochloride solution (1.5 mg/mL)

-

Carbazole solution (0.12% w/v in ethanol)

-

D-xylulose standard solutions

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, D-lyxose solution at various concentrations, and the enzyme preparation.

-

Incubate the mixtures at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding sulfuric acid.

-

Add cysteine hydrochloride solution and mix.

-

Add carbazole solution, mix, and incubate at room temperature for color development.

-

Measure the absorbance at 540 nm.

-

Create a standard curve using D-xylulose solutions to determine the concentration of D-xylulose produced in the enzymatic reactions.

-

Calculate the enzyme activity in Units (U), where 1 U is defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the assay conditions.

In Vivo Study of D-Lyxose Metabolism (Adapted from Glucose Tolerance Test Protocols)

This protocol provides a general framework for investigating the in vivo effects of D-lyxose in a mouse model.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Baseline Blood Collection: Collect a baseline blood sample from the tail vein to measure basal glucose and potentially other metabolites.

-

D-Lyxose Administration: Administer a sterile solution of D-lyxose (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection. A control group should receive a vehicle (e.g., saline).

-

Serial Blood Sampling: Collect blood samples at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Metabolite Analysis: Measure blood glucose levels at each time point. Additionally, plasma or serum samples can be collected for more detailed metabolomic analysis using techniques like LC-MS/MS to identify and quantify D-lyxose and its potential metabolites.

-

Tissue Collection: At the end of the experiment, tissues such as the liver, skeletal muscle, and adipose tissue can be collected for analysis of D-lyxose uptake and its effects on intracellular signaling pathways (e.g., AMPK phosphorylation via Western blotting).

Future Directions and Conclusion

The study of D-lyxose is a rapidly evolving field. While its role as a synthetic precursor is well-established, its direct biological effects in mammalian systems remain an area of active investigation. Future research should focus on:

-

Elucidating the specific transporters and metabolic pathways for D-lyxose in mammalian cells.

-

Investigating the direct effects of D-lyxose on key signaling pathways, including those involved in apoptosis, inflammation, and cellular metabolism.

-

Conducting preclinical studies to evaluate the therapeutic potential of D-lyxose itself, beyond its use as a synthetic intermediate.

-

Exploring the potential of D-lyxose as a modulator of protein glycosylation and its role in the formation of advanced glycation end products (AGEs).[6][12][13]

References

- 1. Differential Rates of Glycation Following Exposure to Unique Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sweet regulation – The emerging immunoregulatory roles of hexoses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of inhibition of protein glycosylation by the antiviral sugar analogue 2-deoxy-2-fluoro-D-mannose: inhibition of synthesis of man(GlcNAc)2-PP-Dol by the guanosine diphosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel D-xylose derivatives stimulate muscle glucose uptake by activating AMP-activated protein kinase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

D-Lyxose-13C-4: A Labeled Precursor for the Synthesis and Mechanistic Study of Antiviral Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of D-Lyxose-13C-4, a stable isotope-labeled monosaccharide, as a precursor in the synthesis of novel antiviral drugs, particularly against human cytomegalovirus (HCMV). The incorporation of the ¹³C label at the fourth carbon position offers a powerful tool for elucidating the mechanism of action and metabolic fate of these antiviral agents. This document provides a comprehensive overview of the synthesis, antiviral activity, and proposed mechanistic pathways of D-lyxose-derived nucleoside analogs, supported by quantitative data and detailed experimental protocols.

Introduction: The Promise of L-Nucleoside Analogs from D-Lyxose

D-Lyxose, a pentose sugar, serves as a valuable chiral starting material for the synthesis of L-nucleoside analogs, a class of compounds that has shown significant promise in antiviral drug development.[1] The rationale behind using D-lyxose lies in its stereochemistry, which allows for the efficient construction of the enantiomeric L-ribofuranosyl moiety found in active antiviral nucleosides. The introduction of a ¹³C label at a specific position, such as in this compound, does not alter the chemical properties of the molecule but enables its tracking and quantification in complex biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This is invaluable for pharmacokinetic studies, metabolism analysis, and gaining deeper insights into the drug's interaction with viral and host cell machinery.

Synthesis of D-Lyxofuranosyl Benzimidazole Analogs

A notable class of antiviral compounds synthesized from D-lyxose are the α-D- and α-L-lyxofuranosyl benzimidazoles. These have demonstrated potent activity against human cytomegalovirus (HCMV).[2] While specific protocols for the synthesis starting from this compound are not extensively detailed in publicly available literature, the general synthetic route established for unlabeled D-lyxose can be adapted. The key steps involve the protection of the hydroxyl groups of D-lyxose, followed by glycosylation with a substituted benzimidazole moiety, and subsequent deprotection.

Experimental Protocol: General Synthesis of Lyxofuranosyl Benzimidazoles

The synthesis of 2-substituted α-D- and α-L-lyxofuranosyl benzimidazole derivatives can be achieved through the following generalized steps, adapted from established literature[2]:

-

Acetylation of D-Lyxose: D-Lyxose is first peracetylated to protect the hydroxyl groups, typically using acetic anhydride in the presence of a catalyst like pyridine, to yield 1,2,3,5-tetra-O-acetyl-D-lyxofuranose.

-

Glycosylation: The acetylated lyxofuranose is then condensed with a substituted benzimidazole, for example, 2,5,6-trichlorobenzimidazole, in the presence of a Lewis acid catalyst to form the nucleoside. This step establishes the crucial bond between the sugar and the heterocyclic base.

-

Deprotection and Derivatization: The resulting α-nucleoside is deprotected to remove the acetyl groups. The unmasked hydroxyl groups can then be selectively modified. For instance, treatment with HBr followed by reaction with amines like methylamine, cyclopropylamine, or isopropylamine can introduce different substituents at the 2-position of the benzimidazole ring.[2]

The synthesis of 5'-deoxy analogs involves the preparation of a 5-deoxy-lyxofuranosyl intermediate from D-lyxose before the glycosylation step.[2]

Note: When using this compound as the starting material, the ¹³C label at the C4' position of the resulting nucleoside analog would be retained throughout this synthetic sequence.

Antiviral Activity Against Human Cytomegalovirus (HCMV)

Several D-lyxofuranosyl benzimidazole derivatives have been evaluated for their antiviral activity against HCMV. The quantitative data from these studies are summarized in the table below.

| Compound | Virus Strain | Assay Type | IC₅₀ (µM) | IC₉₀ (µM) | Cytotoxicity (CC₅₀, µM) | Reference |

| 2-halogenated 5-deoxy-α-L-lyxofuranosyl benzimidazoles | Towne | Plaque Reduction | 0.2 - 0.4 | - | >100 | [2] |

| 2-halogenated 5-deoxy-α-L-lyxofuranosyl benzimidazoles | Towne | Yield Reduction | - | 0.2 - 2 | >100 | [2] |

| 2-isopropylamino/2-cyclopropylamino α-lyxofuranosyl and 5-deoxy-α-lyxose benzimidazoles | Towne | Plaque Reduction | 60 - 100 | - | Not cytotoxic | [2] |

| 2-isopropylamino/2-cyclopropylamino α-lyxofuranosyl and 5-deoxy-α-lyxose benzimidazoles | Towne | Yield Reduction | - | 17 - 100 | Not cytotoxic | [2] |

Table 1: Antiviral Activity of D-Lyxose-Derived Benzimidazole Nucleosides against HCMV. The 2-halogenated 5-deoxy-α-L-analogues were the most active compounds identified.[2]

Mechanism of Action: Targeting Late-Stage Viral Replication

Studies on the mechanism of action of these benzimidazole nucleosides reveal that the α-lyxofuranosyl analogs act late in the viral replication cycle.[3][4][5] Specifically, compounds like 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), a related compound, inhibit the processing and maturation of viral DNA.[3][6] This is a distinct mechanism from many other antiviral nucleoside analogs that target viral DNA synthesis.

The viral proteins UL89 and UL56, which are subunits of the viral terminase complex responsible for cleaving viral DNA concatemers into unit-length genomes for packaging into capsids, have been identified as the targets of these benzimidazole ribonucleosides.[6][7][8] By inhibiting this crucial step, the drugs prevent the formation of infectious viral particles.

The use of this compound as a precursor would allow for precise tracing of the drug molecule. By analyzing the metabolic products of the ¹³C-labeled drug in infected cells, researchers can confirm its metabolic stability, identify any modifications it undergoes, and verify its incorporation into viral or cellular components, providing definitive evidence of its mechanism of action.

Signaling Pathway: HCMV DNA Maturation and Packaging

The following diagram illustrates the late stage of the HCMV replication cycle targeted by D-lyxose-derived benzimidazole nucleosides.

Caption: Late-stage HCMV replication pathway targeted by D-lyxose-derived antivirals.

Experimental Workflows for Antiviral Evaluation

The evaluation of novel antiviral compounds requires robust and standardized experimental workflows. The plaque reduction assay and the virus yield reduction assay are two commonly employed methods.

Experimental Workflow: Antiviral Compound Evaluation

The following diagram outlines a typical workflow for evaluating the antiviral efficacy of a newly synthesized compound.

Caption: Experimental workflow for the synthesis and evaluation of antiviral drugs from this compound.

Detailed Protocol: Virus Yield Reduction Assay

This assay provides a quantitative measure of the reduction in the production of infectious virus particles in the presence of an antiviral compound.

-

Cell Culture and Infection: Monolayers of a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) are prepared in multi-well plates. The cells are then infected with the virus at a multiplicity of infection (MOI) high enough to ensure that most cells are infected.

-

Compound Addition: The synthesized this compound derived nucleoside analog is added to the infected cell cultures at various concentrations.

-

Incubation: The plates are incubated for a period that allows for one full replication cycle of the virus.

-

Virus Harvest: After incubation, the cells and supernatant are harvested, and the cells are lysed (e.g., by freeze-thawing) to release intracellular virus particles.

-

Titration of Progeny Virus: The harvested virus is serially diluted and used to infect fresh monolayers of host cells.

-

Quantification: After a suitable incubation period for plaque formation, the plaques are counted, and the virus titer (plaque-forming units per ml) for each drug concentration is calculated.

-

Data Analysis: The virus titers from the drug-treated cultures are compared to the titers from untreated control cultures to determine the concentration of the compound that inhibits virus yield by a certain percentage (e.g., 90% - IC₉₀).

Conclusion and Future Directions

This compound is a valuable chemical tool for the development of novel antiviral agents. Its use as a precursor for the synthesis of L-nucleoside analogs, particularly those targeting HCMV, allows for the creation of potent inhibitors with a specific late-stage mechanism of action. The incorporation of the ¹³C label is critical for detailed mechanistic and metabolic studies, which are essential for optimizing drug candidates and understanding their behavior in a biological context.

Future research should focus on the development of specific and efficient synthetic protocols for this compound-labeled antiviral compounds to enable more widespread use in preclinical and clinical studies. Furthermore, the application of advanced analytical techniques, such as high-resolution mass spectrometry and NMR, will be crucial to fully exploit the potential of the isotopic label in elucidating the intricate details of drug-virus and drug-host interactions. This will ultimately pave the way for the rational design of more effective and safer antiviral therapies.

References

- 1. The terminase subunits pUL56 and pUL89 of human cytomegalovirus are DNA-metabolizing proteins with toroidal structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of human cytomegalovirus replication by benzimidazole nucleosides involves three distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

- 6. Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel nonnucleoside inhibitor specifically targets cytomegalovirus DNA maturation via the UL89 and UL56 gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

The Use of D-Lyxose-¹³C₄ as an Internal Standard in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of D-Lyxose-¹³C₄ as an internal standard in mass spectrometry-based quantitative analysis. Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative measurements. D-Lyxose-¹³C₄, as a labeled analogue of the endogenous pentose D-lyxose, serves as an ideal internal standard for metabolic studies, particularly in the context of the pentose phosphate pathway and related metabolic networks.

Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, or internal standard, is chemically identical to the analyte but has a different mass due to the isotopic enrichment. By measuring the ratio of the unlabeled analyte to the labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by sample loss during preparation or variations in instrument response.

The core advantages of using a stable isotope-labeled internal standard like D-Lyxose-¹³C₄ include:

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Loss: Losses during sample extraction, purification, and derivatization are accounted for, as both the analyte and the internal standard are affected equally.

-

Improved Precision and Accuracy: By minimizing variability from sample preparation and instrument analysis, IDMS significantly improves the reliability of quantitative results.

Physicochemical Properties of D-Lyxose-¹³C₄

| Property | Value |

| Molecular Formula | C¹³C₄H₁₀O₅ |

| Molecular Weight | 154.11 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Storage | Store at -20°C for long-term stability |

Experimental Protocol: Quantification of D-Lyxose in Biological Samples using D-Lyxose-¹³C₄ and LC-MS/MS

This section outlines a representative experimental protocol for the quantitative analysis of D-lyxose in a biological matrix (e.g., plasma, cell lysate) using D-Lyxose-¹³C₄ as an internal standard.

Materials and Reagents

-

D-Lyxose (unlabeled analytical standard)

-

D-Lyxose-¹³C₄ (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, cell lysate)

-

Protein precipitation solvent (e.g., cold methanol or acetonitrile)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Sample Preparation

-

Spiking with Internal Standard: To 100 µL of the biological sample, add a known amount of D-Lyxose-¹³C₄ solution (e.g., 10 µL of a 10 µg/mL solution).

-

Protein Precipitation: Add 400 µL of cold protein precipitation solvent (e.g., methanol) to the sample. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like sugars.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A gradient from high organic to high aqueous mobile phase should be optimized to achieve good separation of D-lyxose from other matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

Table of Representative LC-MS/MS Parameters:

| Parameter | Setting |

| LC Column | HILIC, 2.1 x 100 mm, 1.7 µm |

| Column Temperature | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B to 50% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transition (D-Lyxose) | To be determined by infusion of standard |

| MRM Transition (D-Lyxose-¹³C₄) | To be determined by infusion of standard |

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of unlabeled D-lyxose into a blank biological matrix. Add a constant amount of D-Lyxose-¹³C₄ to each standard.

-

Peak Integration: Integrate the peak areas of the MRM transitions for both the unlabeled D-lyxose and the D-Lyxose-¹³C₄ internal standard.

-

Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard and the unknown samples.

-

Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve. Determine the concentration of D-lyxose in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow

Caption: General experimental workflow for the quantification of D-lyxose using D-Lyxose-¹³C₄ as an internal standard.

Metabolic Context: Pentose Phosphate Pathway

D-Lyxose can be metabolized into an intermediate of the pentose phosphate pathway (PPP), D-xylulose. By using ¹³C-labeled D-lyxose, researchers can trace the metabolic fate of this sugar and quantify its flux through the PPP and connected pathways.

physical and chemical properties of D-Lyxose-13C-4

An In-depth Technical Guide to D-Lyxose-13C-4

Abstract

This compound is a stable isotope-labeled form of the rare pentose sugar, D-Lyxose. The incorporation of a carbon-13 isotope at the fourth carbon position makes it a valuable tool for researchers in various scientific disciplines, particularly in metabolic studies, drug development, and clinical diagnostics. This technical guide provides a comprehensive overview of the , detailed experimental protocols for its analysis, and its applications in scientific research.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its application in experimental settings. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | ¹³CC₄H₁₀O₅ | [1] |

| Molecular Weight | 151.12 g/mol | [1][2] |

| Appearance | White to slightly yellow crystalline powder | [3] |

| Melting Point | 108-112 °C (for unlabeled D-Lyxose) | [4] |

| Solubility | Soluble in water | [4][5] |

| Optical Activity [α]25/D | +13.8° (c = 4 in H₂O) (for unlabeled D-Lyxose) | [4] |

| LogP | -2.3 | [2] |

Experimental Protocols

The analysis of this compound typically involves standard analytical techniques for monosaccharides, with specific considerations for the isotopic label.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and isotopic enrichment of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a proton NMR spectrum. The signals will be similar to unlabeled D-Lyxose, but the coupling patterns of protons attached to or near the ¹³C-4 carbon will be altered due to ¹H-¹³C coupling.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. The signal corresponding to the C4 carbon will be significantly enhanced due to isotopic enrichment.[6] The chemical shifts for the pyranose forms of D-lyxose in D₂O are approximately: C1 (95.5, 95.9 ppm), C2 (71.5 ppm), C3 (72.0, 74.2 ppm), C4 (69.0, 68.0 ppm), and C5 (64.6, 65.7 ppm).[6] The labeled C4 will show a prominent peak.

-

Data Analysis: Analyze the spectra to confirm the position of the ¹³C label and determine the isotopic purity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the incorporation of the carbon-13 isotope.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Analysis: Acquire the mass spectrum in either positive or negative ion mode. The monoisotopic mass of this compound is expected to be 151.05617825 Da.[2] This will be one mass unit higher than unlabeled D-Lyxose.

-

Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value to confirm the identity and isotopic labeling of the compound.

Applications in Research and Drug Development

D-Lyxose and its isotopically labeled forms are significant in several areas of research.

-

Metabolic Studies: this compound is an excellent tracer for studying pentose metabolism.[7] It can be used to investigate pathways such as the pentose phosphate pathway and to understand how cells process rare sugars.[7][8]

-

Drug Synthesis: D-Lyxose serves as a chiral precursor for the synthesis of various bioactive molecules, including antiviral nucleoside analogs and anti-tumor agents.[9][10] The labeled version can be used to track the fate of the sugar backbone during these synthetic processes.

-

Glycobiology: As a component of some bacterial glycolipids, D-Lyxose is relevant in the study of bacterial cell walls and host-pathogen interactions.[5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

Metabolic Pathway

D-Lyxose can be metabolized through the pentose phosphate pathway after isomerization to D-xylulose.[7] The following diagram outlines this metabolic conversion.

References

- 1. D -Xylose-1-13C 13C 99atom 70849-21-7 [sigmaaldrich.com]

- 2. This compound | C5H10O5 | CID 131873417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-LYXOSE | 1114-34-7 [chemicalbook.com]

- 4. 1114-34-7 CAS MSDS (D-LYXOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Lyxose - Wikipedia [en.wikipedia.org]

- 6. omicronbio.com [omicronbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Safety and Handling of D-Lyxose-13C-4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for D-Lyxose-13C-4, a stable isotope-labeled version of the rare pentose sugar D-Lyxose. While D-Lyxose and its isotopologues are not classified as hazardous substances, adherence to good laboratory practices is essential to ensure personnel safety and maintain experimental integrity.[1] this compound is utilized in research as a tracer for metabolic studies and as a precursor in the synthesis of antiviral and antitumor drugs.[2][3]

Chemical and Physical Properties

This compound shares nearly identical physical and chemical properties with its unlabeled counterpart, with the primary difference being its higher molecular weight due to the incorporation of a carbon-13 isotope.[4] It is typically supplied as an off-white, odorless, crystalline powder.[5][6] The compound is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in water.[7][8]

Table 1: Physical and Chemical Properties of this compound and D-Lyxose

| Property | This compound | D-Lyxose (unlabeled) | Source(s) |

| Molecular Formula | C₄¹³CH₁₀O₅ | C₅H₁₀O₅ | [1][4] |

| Molecular Weight | ~151.12 g/mol | ~150.13 g/mol | [1][4] |

| Appearance | Off-white powder/solid | White to slightly yellow crystalline powder | [5][9] |

| Odor | Odorless | Odorless | [5] |

| Melting Point | Not specified; expected to be similar to D-Lyxose | 108 - 112 °C | [5][7] |

| Solubility | Soluble in water | Soluble in water (50 mg/mL) | [7][8] |

| Stability | Stable under normal conditions; Hygroscopic | Stable; Hygroscopic | [6][10] |

Hazard Identification and Safety Precautions

According to available safety data sheets for the parent compound D-Lyxose, this compound is not classified as a hazardous substance.[11] However, as with any chemical, it may cause mild irritation upon contact with eyes or skin, or if inhaled as a dust.[12] The primary hazards are associated with the physical form (dust) and its hygroscopic nature.

Table 2: GHS Hazard Information for D-Lyxose

| Hazard Class | Classification | Notes | Source(s) |

| Physical Hazards | Not Classified | Further processing may form combustible dust. | [1][12] |

| Health Hazards | Not Classified | Not reported to meet GHS hazard criteria. | [1] |

| Environmental Hazards | Not Classified | No known environmental hazards. | [8] |

Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended to minimize exposure and prevent contamination of the product.

-

Eye Protection : Wear safety glasses with side shields or goggles.[10][12]

-

Hand Protection : Wear suitable protective gloves, such as nitrile rubber gloves.[11]

-

Body Protection : A laboratory coat or other protective clothing should be worn.[10][12]

-

Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.

Handling and Storage

Proper handling and storage are crucial to maintain the quality of this hygroscopic compound.

-

Handling : Handle in accordance with good industrial hygiene and safety practices.[12] Avoid generating dust.[10] Wash hands thoroughly after handling.[13]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6] For long-term stability, storage in a refrigerator under an inert atmosphere is recommended.[7][14] Protect from moisture.[6]

Experimental Protocols: Safe Handling Workflow

The following protocol outlines the general steps for safely handling this compound in a laboratory setting, from receipt to disposal.

Objective: To safely weigh and prepare a solution of this compound for experimental use.

Materials:

-

This compound solid

-

Appropriate solvent (e.g., ultrapure water)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask

-

Beakers

-

Personal Protective Equipment (PPE) as described in section 2.1

Procedure:

-

Preparation : Don all required PPE (lab coat, gloves, safety glasses). Ensure the work area, such as a chemical fume hood or a designated bench space, is clean and free of contaminants.

-

Equilibration : Before opening, allow the this compound container to equilibrate to room temperature to prevent condensation of moisture onto the product.

-

Weighing :

-

Place a weighing boat on the analytical balance and tare the balance.

-

Carefully open the container in an area with minimal air currents to avoid creating dust.

-

Using a clean spatula, transfer the desired amount of this compound to the weighing boat.

-

Record the exact weight.

-

Promptly and tightly reseal the main container to protect the remaining product from moisture.

-

-

Dissolution :

-

Transfer the weighed solid into a clean beaker or directly into a volumetric flask.

-

Add a portion of the desired solvent and gently swirl to dissolve the solid. If necessary, use a magnetic stirrer.

-

Once dissolved, if using a volumetric flask, dilute to the final volume with the solvent, ensuring the meniscus is at the calibration mark.

-

Cap and invert the flask several times to ensure the solution is homogeneous.

-

-

Cleanup :

-

Clean the spatula and any other used equipment.

-

Dispose of the weighing boat and any other disposable materials in the appropriate laboratory waste container.

-

Wipe down the work surface.

-

-

Waste Disposal : Dispose of unused material and solutions in accordance with local, state, and federal regulations. As it is not classified as hazardous, disposal requirements are typically minimal, but institutional guidelines must be followed.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures.

Table 3: First-Aid Measures

| Exposure Route | Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist. | [10][12] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. | [12] |

| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. | [5][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Consult a physician if feeling unwell. | [12] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

-

Specific Hazards : The product is combustible. In the event of a fire, hazardous combustion gases or vapors may be released.

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12]

Visualized Workflow and Logic

The following diagrams illustrate the logical flow for handling and assessing the safety of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: First-aid decision pathway for accidental exposure.

References

- 1. D-Lyxose | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C5H10O5 | CID 131873417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 1114-34-7 CAS MSDS (D-LYXOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. D-LYXOSE | 1114-34-7 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. isotope.com [isotope.com]

- 13. himediadownloads.com [himediadownloads.com]

- 14. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Certificate of Analysis for D-Lyxose-13C-4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for D-Lyxose-13C-4. This compound is a stable isotope-labeled version of D-Lyxose, a rare pentose sugar.[1] Isotopic labeling is a critical tool in metabolic flux analysis (MFA) and other tracer studies to understand biochemical pathways.[2][3][4] This document will dissect the key components of a typical CoA, offering insights into the quality control and analytical procedures used to characterize this important research compound.

Product Identification and General Properties

The initial section of a CoA provides fundamental information about the compound. This ensures proper identification and handling.

| Parameter | Typical Specification | Source |

| Compound Name | This compound | MedchemExpress[1] |

| Molecular Formula | ¹³CC₄H₁₀O₅ | Sigma-Aldrich |

| Molecular Weight | ~151.12 g/mol | PubChem[5] |

| CAS Number | 70849-22-8 (for D-Lyxose-5-¹³C) | Cambridge Isotope Laboratories, Inc.[6] |

| Appearance | White to off-white powder/solid | Inferred from similar compounds |

| Storage | Store at room temperature, away from light and moisture | Cambridge Isotope Laboratories, Inc.[7] |

Quantitative Analytical Data

This section summarizes the results of quantitative tests that determine the purity and isotopic enrichment of the material. These values are critical for ensuring the accuracy and reproducibility of experimental results.

| Analytical Test | Parameter | Typical Specification |

| Chemical Purity | Purity by HPLC | ≥98% |

| Isotopic Enrichment | Atom % ¹³C | ≥99% |

| Mass Spectrometry | Mass Shift | M+1 |

| Optical Rotation | [α]/D | ~+15° (c=1 in H₂O) |

Specifications are based on data for closely related labeled sugars like D-Xylose-1-¹³C.

Experimental Protocols

Detailed methodologies are essential for understanding how the quantitative data was generated and for potential replication or validation.

The chemical purity of polar compounds like sugars is often determined using Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Instrumentation : A UHPLC or HPLC system equipped with a suitable detector such as an Evaporative Light Scattering Detector (ELSD), a Refractive Index (RI) detector, or a Mass Spectrometer (MS).[8]

-

Column : A HILIC column (e.g., 150 mm x 2.0 mm I.D., 5 µm particle size).[8]

-

Mobile Phase : A gradient elution is typically used, starting with a high concentration of an organic solvent like acetonitrile (ACN) and gradually increasing the aqueous component. For example, a gradient of ACN and water.

-

Flow Rate : A typical flow rate is around 0.2-0.5 mL/min.

-

Detection : The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Workflow for HPLC Purity Analysis

Caption: Workflow for determining chemical purity via HPLC.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of labeled compounds, as it can accurately differentiate between isotopologues.[9]

-

Instrumentation : An Orbitrap mass spectrometer or a similar high-resolution instrument coupled with an electrospray ionization (ESI) source.[9] Liquid chromatography is often used for sample introduction.[2]

-

Ionization Mode : Negative ion mode is often effective for sugars, monitoring for the deprotonated molecule [M-H]⁻.

-

Mass Analysis : The instrument is set to a high resolution (e.g., 100,000) to resolve the masses of the unlabeled (¹²C) and labeled (¹³C) species.

-

Data Analysis : The isotopic enrichment is calculated by comparing the ion intensities of the labeled species (e.g., m/z corresponding to ¹³CC₄H₉O₅⁻) to the sum of intensities of all isotopic species of the molecule.

Logical Flow for Isotopic Enrichment Determination

Caption: Process for determining isotopic enrichment using HRMS.

NMR spectroscopy is used to confirm the chemical structure and the position of the isotopic label.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : The sample is dissolved in a deuterated solvent, typically Deuterium Oxide (D₂O) for sugars.

-

Experiments :

-

¹H NMR : Confirms the proton environment of the molecule. The spectrum will show characteristic shifts and couplings for the sugar protons.

-

¹³C NMR : Directly observes the carbon atoms. For this compound, the signal corresponding to the C-4 carbon will be significantly enhanced and will show coupling to adjacent protons, confirming the label's position.

-

-

Analysis : The chemical shifts and coupling constants are compared to reference spectra or predicted values to verify the structure.

NMR Analysis Decision Pathway

Caption: Decision pathway for structural confirmation by NMR.

This guide provides a foundational understanding of the critical information contained within a Certificate of Analysis for this compound. By understanding the data and the experimental protocols used to generate it, researchers can have greater confidence in the quality of their materials and the integrity of their experimental outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C5H10O5 | CID 131873417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Lyxose (5-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1128-0 [isotope.com]

- 7. D-Xylose (1,2-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2456-1 [isotope.com]

- 8. lcms.cz [lcms.cz]

- 9. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Lyxose-13C-4 Labeling in Mammalian Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique used in metabolomics to trace the metabolic fate of molecules within biological systems.[1][2][3][4] By introducing a substrate enriched with a stable isotope, such as ¹³C, researchers can track its incorporation into various downstream metabolites, providing insights into pathway activity and metabolic fluxes.[5][6] This document provides a detailed, albeit exploratory, protocol for utilizing D-Lyxose-¹³C-4 as a metabolic tracer in mammalian cell culture.

D-Lyxose is a rare pentose sugar. While its metabolism is characterized in some microorganisms, its metabolic fate in mammalian cells is not well-established.[7] This protocol is based on a hypothetical pathway where D-Lyxose is isomerized to D-Xylulose, which can then be phosphorylated to enter the pentose phosphate pathway (PPP), a central hub for pentose metabolism.[1][3][5][8] The PPP plays a critical role in generating NADPH for reductive biosynthesis and antioxidant defense, and in producing ribose-5-phosphate for nucleotide synthesis.[1][5][8]

Given the novelty of using D-Lyxose as a tracer in mammalian systems, this protocol emphasizes initial validation steps to confirm cellular uptake and metabolism. The successful application of D-Lyxose-¹³C-4 has the potential to offer new insights into pentose metabolism and its connections to other central metabolic pathways.

Hypothetical Metabolic Pathway of D-Lyxose-¹³C-4

The central hypothesis for the metabolism of D-Lyxose in mammalian cells is its conversion to a known intermediate of the pentose phosphate pathway. The proposed pathway is as follows:

-

Uptake: D-Lyxose is transported into the cell. Studies have suggested that D-xylose, a similar pentose, may be transported via glucose transporters.[9]

-

Isomerization (Hypothetical): Intracellular D-Lyxose is isomerized to D-Xylulose. This step would require a currently uncharacterized or promiscuous isomerase activity in mammalian cells.

-

Phosphorylation: D-Xylulose is phosphorylated by a xylulokinase to form D-Xylulose-5-Phosphate (X5P).[3]

-

Entry into the Pentose Phosphate Pathway: D-Xylulose-5-Phosphate is an intermediate in the non-oxidative branch of the PPP and can be interconverted with other sugar phosphates, such as Ribulose-5-Phosphate and Ribose-5-Phosphate.[1][3][8] The ¹³C label at the C4 position of lyxose would be retained at the C4 position of xylulose and subsequently traced through the rearrangements of the PPP.

Caption: Hypothetical metabolic fate of D-Lyxose-¹³C-4 in mammalian cells.

Experimental Protocols

This section outlines a general protocol for D-Lyxose-¹³C-4 labeling in adherent mammalian cell culture. Optimization will be required for specific cell lines and experimental questions.

Materials

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

D-Lyxose-¹³C-4 (custom synthesis may be required)

-

Unlabeled D-Lyxose (for control experiments)

-

Glucose-free and pentose-free cell culture medium

-

Sterile, tissue culture-treated plates or flasks

-

Metabolite extraction solution (e.g., 80% methanol, -80°C)

-

Instrumentation for metabolite analysis (LC-MS/MS or GC-MS)

Experimental Workflow

Caption: A streamlined workflow for stable isotope labeling experiments.

Detailed Protocol

-

Cell Seeding and Culture:

-

Seed mammalian cells in appropriate culture vessels and grow in complete medium until they reach the desired confluency (typically 70-80%).

-

The seeding density should be optimized to ensure cells are in an exponential growth phase during the labeling experiment.

-

-

Preparation of Labeling Medium:

-

Prepare a custom cell culture medium that is free of glucose and other pentose sugars.

-

Supplement this basal medium with dialyzed FBS, antibiotics, and other essential components.

-

Prepare two types of labeling media:

-

Labeling Medium: Supplement the basal medium with D-Lyxose-¹³C-4 at a final concentration to be determined (start with a range of 1-10 mM).

-

Control Medium: Supplement the basal medium with unlabeled D-Lyxose at the same concentration as the labeled medium.

-

-

-

Isotope Labeling:

-

When cells reach the desired confluency, aspirate the growth medium and wash the cells once with pre-warmed sterile PBS.

-

Add the pre-warmed Labeling Medium or Control Medium to the cells.

-

Incubate the cells for a specific duration. For initial validation, a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to assess uptake and incorporation kinetics.

-

-

Metabolite Extraction:

-

At the end of the incubation period, rapidly quench metabolism and extract metabolites.

-

Aspirate the labeling medium.

-

Wash the cells quickly with ice-cold PBS.

-

Add ice-cold 80% methanol (-80°C) to the culture vessel.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Incubate at -80°C for at least 15 minutes to precipitate proteins.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites. The pellet can be used for protein quantification.

-

-

Sample Analysis:

-

Dry the metabolite extracts using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS or GC-MS analysis.

-

Analyze the samples to identify and quantify ¹³C-labeled metabolites. Look for mass shifts corresponding to the incorporation of ¹³C from D-Lyxose-¹³C-4 into downstream metabolites, particularly intermediates of the pentose phosphate pathway.

-

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Recommended Starting Concentrations for D-Lyxose-¹³C-4 Labeling

| Parameter | Recommended Range | Notes |

| D-Lyxose-¹³C-4 Concentration | 1 - 10 mM | The optimal concentration will depend on the cell line's uptake efficiency and should be determined empirically. |

| Labeling Duration | 1 - 24 hours | A time-course experiment is crucial to determine the kinetics of incorporation and to identify the optimal labeling time. |

| Cell Confluency | 70 - 80% | Ensures cells are in an active metabolic state. |

Table 2: Example of Expected ¹³C Incorporation Data (Hypothetical)

| Metabolite | Unlabeled Control (Area) | D-Lyxose-¹³C-4 Labeled (Area) | % ¹³C Enrichment |

| D-Xylulose-5-Phosphate | 100,000 | 150,000 (M+1) | Calculated |

| Ribose-5-Phosphate | 250,000 | 50,000 (M+1) | Calculated |

| Sedoheptulose-7-Phosphate | 120,000 | 20,000 (M+1) | Calculated |

| Lactate | 5,000,000 | 10,000 (M+1) | Calculated |

% ¹³C Enrichment = (Area of Labeled Metabolite) / (Area of Labeled Metabolite + Area of Unlabeled Metabolite) * 100

Interpretation of Results:

-

Uptake: The presence of intracellular D-Lyxose-¹³C-4 will confirm cellular uptake.

-

Metabolism: The detection of ¹³C-labeled D-Xylulose-5-Phosphate and other PPP intermediates would provide strong evidence for the hypothetical metabolic pathway.

-

Flux: The degree of ¹³C enrichment in downstream metabolites can provide a qualitative or semi-quantitative measure of the metabolic flux through this novel pathway.

Troubleshooting

-

No detectable intracellular D-Lyxose-¹³C-4: This suggests a lack of cellular uptake. Consider increasing the concentration of the tracer or using a different cell line. It is also possible that the chosen cell line does not express transporters for D-Lyxose.

-

Intracellular D-Lyxose-¹³C-4 is detected, but no downstream metabolites are labeled: This indicates that while the sugar is taken up, it is not metabolized. This would suggest the absence of a suitable isomerase in the chosen mammalian cell line.

-

Low ¹³C enrichment: This could be due to a low flux through the pathway, a short labeling time, or dilution of the tracer with endogenous unlabeled pools. Increasing the labeling time or the tracer concentration may help.

Conclusion